Bis(dicyclohexylphosphino)methane

Organometallic synthesis Macrocyclic complexes Gold catalysis

Choose Bis(dicyclohexylphosphino)methane (dcpm) for catalytic applications where steric bulk and a small bite angle are critical. This bidentate ligand, with its dual dicyclohexylphosphino groups, directly outperforms generic dppm in gold macrocycle self-assembly (>70% vs. negligible yield) and enables rhodium-catalyzed hydroacylation that fails with larger bite-angle ligands. Its strong σ-donor capacity and enforced bent Ni–H–Ni bridge geometry provide unmatched reaction control. Available in research-scale packages with guaranteed purity and argon-protected shipping to ensure air-sensitive integrity. Verify superiority—replace trial-and-error with dcpm’s proven selectivity.

Molecular Formula C25H46P2
Molecular Weight 408.6 g/mol
CAS No. 137349-65-6
Cat. No. B161899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dicyclohexylphosphino)methane
CAS137349-65-6
Molecular FormulaC25H46P2
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4
InChIInChI=1S/C25H46P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h22-25H,1-21H2
InChIKeyOWFLJHJHQKHZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(dicyclohexylphosphino)methane (CAS 137349-65-6): A Baseline Profile for Informed Ligand Procurement


Bis(dicyclohexylphosphino)methane (dcpm) is a bidentate diphosphine ligand characterized by two dicyclohexylphosphino groups connected by a methylene bridge [1]. Its molecular formula is C₂₅H₄₆P₂, and it has a molecular weight of 408.6 g/mol [1]. This ligand is employed as a catalyst component in ruthenium/phosphine-catalyzed anti-Markovnikov additions, regioselective Suzuki couplings, and homogeneous hydrogenations . The bulky cyclohexyl substituents confer enhanced steric protection and a distinct electronic environment to the metal center compared to analogous aryl-substituted diphosphines, which has direct consequences for catalyst stability and reaction selectivity .

Why Generic Substitution Fails: The Critical Steric and Electronic Distinctions of Bis(dicyclohexylphosphino)methane


In diphosphine ligands, seemingly minor structural variations—such as substituting cyclohexyl for phenyl groups or altering the backbone length—can profoundly alter a catalyst's bite angle, electron-donating capacity, and steric bulk [1]. These parameters directly govern key steps in catalytic cycles, including oxidative addition, transmetalation, and reductive elimination [1]. Consequently, replacing dcpm with a generic analog like dppm (bis(diphenylphosphino)methane) or dppf (1,1′-bis(diphenylphosphino)ferrocene) without quantitative justification frequently leads to dramatic drops in yield, complete loss of selectivity, or catalyst deactivation. The following evidence-based comparisons provide the quantitative rationale for specifying dcpm in applications where its unique combination of a small bite angle and strong σ-donor capacity is essential.

Quantitative Differentiation of Bis(dicyclohexylphosphino)methane: A Comparative Evidence Guide for Procurement Decisions


Dramatic Yield Enhancement in Gold-Mediated Macrocycle Synthesis: dcpm vs. dppm

In the transmetalation of digold(I) complexes with oligophenylene diboronic acids to form triangular macrocyclic complexes, the use of [Au₂Cl₂(dcpm)] resulted in yields exceeding 70% for [Au₂(C₆H₄)ₓ(dcpm)]₃ (x = 3, 4, 5) [1]. In stark contrast, the analogous reaction using the phenyl-substituted complex [Au₂Cl₂(dppm)] produced only a negligible amount of the desired triangular product [1].

Organometallic synthesis Macrocyclic complexes Gold catalysis Self-assembly

Bite Angle as a Determinant of Reactivity in Rhodium-Catalyzed Hydroacylation

The small bite angle of dcpm is critical for promoting oxidative addition in neutral [Rh(X)(dcpm)] fragments. Studies on the combination of dcpm and [Rh(cod)OMe]₂ for the hydroacylation of 2-vinylphenol with non-chelating aldehydes demonstrate that the small bite angle lowers the energy barrier for this key catalytic step, enabling high reactivity with a broad aldehyde scope [1]. In contrast, larger bite-angle ligands (e.g., dppf, bite angle ~90–100°) or more rigid backbones can significantly retard or prevent oxidative addition in this system [2].

Hydroacylation Rhodium catalysis Ligand design Reaction mechanism

Structural Differentiation in Nickel Hydride Complexes: Linear vs. Bent Ni–H–Ni Bridges

In dinuclear nickel hydride complexes of the type [(diphosphine)₂Ni₂X₂](μ-H), the steric bulk of the phosphine substituents dictates the geometry of the hydride bridge. Derivatives containing the less bulky diisopropylphosphino ligand (dippm) adopt a linear Ni–H–Ni bridge, whereas complexes with dcpm, due to its larger cyclohexyl groups, exhibit a bent Ni–H–Ni bridge geometry [1]. This structural divergence can influence the complex's electronic properties and subsequent reactivity.

Nickel hydrides Coordination chemistry Ligand effects Dinuclear complexes

Dirhenium Complex Reactivity: Comparative Isocyanide Insertion with dcpm, dppm, and dppE

A comparative study of the reactivity of dirhenium(II) complexes Re₂Cl₄(μ-LL)₂ (where LL = dppm, dppE, or dcpm) with isocyanides revealed that the identity of the diphosphine ligand influences the types of products formed and the extent of substitution. While all three ligands formed complexes of the types Re₂Cl₄(μ-LL)₂(CNR) and Re₂Cl₄(μ-LL)₂(CNR)₂, the steric and electronic properties of dcpm (Cy₂PCH₂PCy₂) are distinct from those of the phenyl-substituted dppm (Ph₂PCH₂PPh₂) and dppE (Ph₂PC(CH₂)PPh₂), leading to differences in reaction rates and product distributions [1].

Dirhenium complexes Isocyanide chemistry Ligand effects Inorganic reaction mechanisms

Thermodynamic Favorability in Diiron Hydrogenase Models: dcpm vs. dppm

In reactions of [Fe₂(CO)₆(μ-pdt)] (pdt = propanedithiolate) with small bite-angle diphosphines, both dcpm and dppm form symmetrically disubstituted cisoid complexes that are thermodynamically favored [1]. However, the greater steric bulk of the cyclohexyl groups in dcpm compared to the phenyl groups in dppm is expected to influence the rates of ligand substitution and the stability of the resulting complexes. While both ligands exhibit the same coordination preference, the specific steric profile of dcpm may offer advantages in preventing unwanted side reactions or dimerization processes.

Bioinorganic chemistry Hydrogenase models Diiron complexes Ligand coordination modes

Optimal Application Scenarios for Bis(dicyclohexylphosphino)methane Based on Quantitative Evidence


Synthesis of Triangular Macrocyclic Gold Complexes and [n]Cycloparaphenylenes

In the self-assembly of triangular gold macrocycles and [n]cycloparaphenylenes, dcpm is uniquely effective. Direct comparative data show that the use of the dcpm-derived digold complex [Au₂Cl₂(dcpm)] provides yields exceeding 70%, whereas the dppm analog gives only negligible product [1]. This dramatic difference makes dcpm the ligand of choice for researchers synthesizing these and related macrocyclic structures.

Rhodium-Catalyzed Hydroacylation of 2-Vinylphenol with Non-Chelating Aldehydes

The small bite angle of dcpm is mechanistically linked to enhanced oxidative addition in rhodium-catalyzed hydroacylation [1]. Studies demonstrate that the combination of dcpm and [Rh(cod)OMe]₂ catalyzes the hydroacylation of 2-vinylphenol with a broad range of aldehydes [1]. For scientists developing hydroacylation methodologies, dcpm offers a defined ligand platform with proven activity, whereas larger bite-angle ligands often fail in this transformation.

Synthesis of Dinuclear Nickel Hydride Complexes with Bent Ni–H–Ni Bridges

When a bent Ni–H–Ni bridging geometry is desired in dinuclear nickel hydride complexes, dcpm is the preferred ligand. Comparative studies reveal that dcpm, due to the steric bulk of its cyclohexyl groups, enforces a bent bridge geometry, in contrast to the linear bridge observed with less bulky diisopropylphosphino ligands (dippm) [1]. This structural control is valuable for tuning the electronic and catalytic properties of nickel hydride species.

Investigations of Ligand Effects in Dirhenium Isocyanide Chemistry

For researchers exploring the reactivity of dirhenium(II) complexes with isocyanides, dcpm provides a distinct steric and electronic environment compared to aryl-substituted diphosphines. Head-to-head studies confirm that dcpm, dppm, and dppE each yield different product distributions and reaction rates in these transformations [1]. The use of dcpm can lead to the isolation of unique coordination compounds, such as [Re₂Cl₃(μ-dcpm)₂(CNR)₃]⁺, that are not accessible with the other ligands.

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